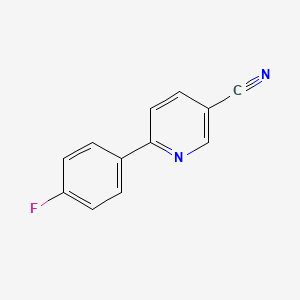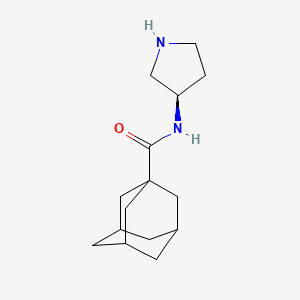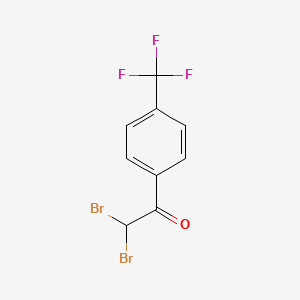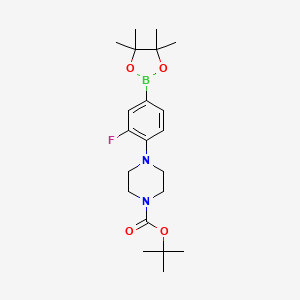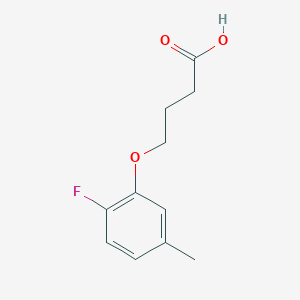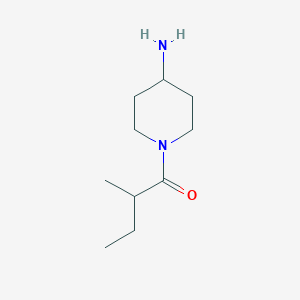
3-(benzothiazol-6-ylamino)-2-methylpropanoic acid
Vue d'ensemble
Description
3-(Benzothiazol-6-ylamino)-2-methyl-propionic acid is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzothiazol-6-ylamino)-2-methyl-propionic acid typically involves the reaction of 2-amino-6-methylbenzothiazole with appropriate reagents to introduce the propionic acid moiety. One common method involves the use of 2-amino-6-methylbenzothiazole as a starting material, which is then reacted with a suitable alkylating agent under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory-scale synthesis. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzothiazol-6-ylamino)-2-methyl-propionic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mécanisme D'action
The mechanism of action of 3-(Benzothiazol-6-ylamino)-2-methyl-propionic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-methylbenzothiazole: A precursor in the synthesis of 3-(Benzothiazol-6-ylamino)-2-methyl-propionic acid.
Benzothiazole-6-carboxylic acid: Another benzothiazole derivative with similar structural features.
Uniqueness
3-(Benzothiazol-6-ylamino)-2-methyl-propionic acid is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Its combination of a benzothiazole core with a propionic acid moiety makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H12N2O2S |
|---|---|
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
3-(1,3-benzothiazol-6-ylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H12N2O2S/c1-7(11(14)15)5-12-8-2-3-9-10(4-8)16-6-13-9/h2-4,6-7,12H,5H2,1H3,(H,14,15) |
Clé InChI |
OVSJYYUPPHKYRT-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC1=CC2=C(C=C1)N=CS2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
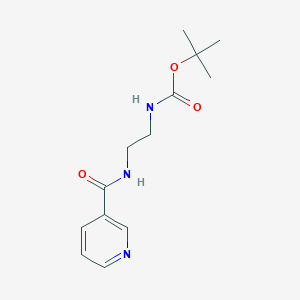
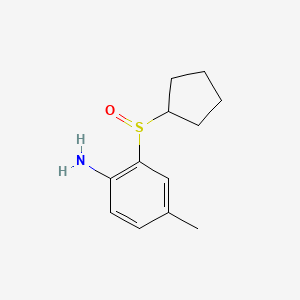
![5-Bromonaphtho[1,2-b]benzofuran](/img/structure/B8591294.png)
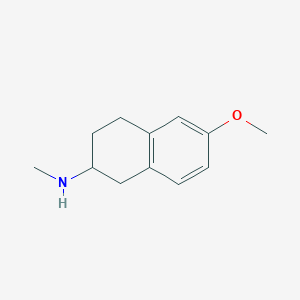
![6-bromo-N-methoxy-N-methylbenzo[d]isothiazole-3-carboxamide](/img/structure/B8591306.png)

